molecular formula C15H6I4O4 B12568681 2,4,5,7-Tetraiodo-3-oxo-3H-xanthen-6-YL acetate CAS No. 218168-56-0

2,4,5,7-Tetraiodo-3-oxo-3H-xanthen-6-YL acetate

Katalognummer: B12568681
CAS-Nummer: 218168-56-0
Molekulargewicht: 757.82 g/mol
InChI-Schlüssel: JSQSTSLGXMTWRA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4,5,7-Tetraiodo-3-oxo-3H-xanthen-6-YL acetate is a chemical compound known for its unique structure and properties It is a derivative of xanthene, a class of organic compounds used in various applications, including dyes and fluorescent markers

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5,7-Tetraiodo-3-oxo-3H-xanthen-6-YL acetate typically involves the iodination of a xanthene derivative. The reaction conditions often require the use of iodine and an oxidizing agent to introduce the iodine atoms at specific positions on the xanthene ring. The acetate group is then introduced through an esterification reaction, using acetic anhydride or acetyl chloride in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2,4,5,7-Tetraiodo-3-oxo-3H-xanthen-6-YL acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can remove iodine atoms or reduce other functional groups in the molecule.

    Substitution: Halogen atoms, such as iodine, can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium azide, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield deiodinated derivatives.

Wissenschaftliche Forschungsanwendungen

2,4,5,7-Tetraiodo-3-oxo-3H-xanthen-6-YL acetate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: Serves as a fluorescent marker in biological assays, aiding in the visualization of cellular components.

    Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.

Wirkmechanismus

The mechanism of action of 2,4,5,7-Tetraiodo-3-oxo-3H-xanthen-6-YL acetate involves its interaction with specific molecular targets. The iodine atoms in the compound can form halogen bonds with biological molecules, affecting their structure and function. This interaction can lead to changes in cellular processes, making the compound useful in various applications, including imaging and therapy.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,4,5,7-Tetraiodo-3-oxo-3H-xanthen-9-YL acetate
  • 2,4,5,7-Tetraiodo-3-oxo-3H-xanthen-6-YL benzoate
  • 2,4,5,7-Tetraiodo-3-oxo-3H-xanthen-9-YL propanoic acid

Uniqueness

2,4,5,7-Tetraiodo-3-oxo-3H-xanthen-6-YL acetate is unique due to its specific substitution pattern and the presence of the acetate group. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.

Eigenschaften

CAS-Nummer

218168-56-0

Molekularformel

C15H6I4O4

Molekulargewicht

757.82 g/mol

IUPAC-Name

(2,4,5,7-tetraiodo-6-oxoxanthen-3-yl) acetate

InChI

InChI=1S/C15H6I4O4/c1-5(20)22-15-9(17)4-7-2-6-3-8(16)12(21)10(18)13(6)23-14(7)11(15)19/h2-4H,1H3

InChI-Schlüssel

JSQSTSLGXMTWRA-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)OC1=C(C=C2C=C3C=C(C(=O)C(=C3OC2=C1I)I)I)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.